Superior Yield and Rate in Nucleophilic Fluorination Compared to HFIP
In nucleophilic fluorination of a primary alkyl bromide, 2-trifluoromethyl-2-propanol (TBOH-F3) demonstrates significantly higher yield and faster kinetics than the widely used hexafluoroisopropanol (HFIP). TBOH-F3 achieved a 78% fluorination yield in 6 hours at 82 °C with minimal elimination byproduct (8% E2 yield), whereas HFIP was the least effective alcohol for monofluorination and led to large amounts of ether side products due to its higher acidity [1].
| Evidence Dimension | Fluorination Yield and Rate |
|---|---|
| Target Compound Data | 78% fluorination yield in 6 h at 82 °C; 8% E2 yield |
| Comparator Or Baseline | Hexafluoroisopropanol (HFIP) |
| Quantified Difference | HFIP was the least effective; it promoted ether side products instead of monofluorination. |
| Conditions | Primary alkyl bromide, KF, 18-crown-6 in acetonitrile, 3 equiv alcohol |
Why This Matters
For applications requiring efficient 18F-radiolabeling, this directly translates to higher radiochemical yields and shorter synthesis times, which are critical for PET tracer production.
- [1] Ávila, E. P., de Almeida, M. V., Valle, M. S., & Pliego, J. R., Jr. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent [Data set]. ACS Figshare. View Source
